methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride
Description
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride is a chiral organic compound characterized by a methyl ester backbone with a trifluoromethyl group at the C4 position, dimethyl substituents at C2 and C3, and an amino group at C3 in the R-configuration. The hydrochloride salt enhances its solubility, making it suitable for synthetic applications. This compound is classified as a "building block" in organic synthesis, particularly in pharmaceutical and agrochemical research, where its unique steric and electronic properties facilitate the development of complex molecules .
Key structural features:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- Amino group: Enables further functionalization (e.g., amide bond formation).
Properties
Molecular Formula |
C7H13ClF3NO2 |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H/t4-;/m1./s1 |
InChI Key |
PKISDIFAPYODRD-PGMHMLKASA-N |
Isomeric SMILES |
CC(C)([C@H](C(F)(F)F)N)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride typically involves:
- Construction of the carbon backbone with the appropriate stereochemistry at the 3-position (R-configuration).
- Introduction of the trifluoromethyl group at the 4-position.
- Installation of the dimethyl substitution at the 2-position.
- Conversion of the amino acid to its methyl ester.
- Formation of the hydrochloride salt for isolation and purification.
Key Synthetic Routes
Fluorinated Ketone Intermediate Route
A common approach starts with a chiral ketone intermediate, which undergoes trifluoromethylation and subsequent functional group transformations:
- Step 1: Synthesis of a chiral ketone such as 4,4,4-trifluoro-2,2-dimethylbutan-3-one, often derived from chiral lactams or amino acid precursors.
- Step 2: Introduction of the amino group at the 3-position via reductive amination or amination reactions, preserving stereochemistry.
- Step 3: Esterification of the carboxyl group to form the methyl ester.
- Step 4: Formation of the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
This route benefits from the use of chiral starting materials or chiral auxiliaries to control stereochemistry.
Use of Vinyl Trifluoromethyl Precursors
Another method involves:
- Preparation of vinyl trifluoromethyl compounds that can be converted into the desired amino acid structure via hydroboration-oxidation or other addition reactions.
- Subsequent protection/deprotection steps to install the amino group and methyl ester functionalities.
- Final acidification to yield the hydrochloride salt.
Fluorination via Electrophilic or Nucleophilic Methods
- Electrophilic trifluoromethylation reagents (e.g., Togni reagents) or nucleophilic trifluoromethyl sources (e.g., Ruppert-Prakash reagent) can be used to introduce the trifluoromethyl group selectively at the 4-position.
- These reactions are typically performed on pre-formed amino acid derivatives or their protected analogues.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Chiral Ketone Formation | Chiral lactam or amino acid derivative | Known procedures (e.g., lactam ring opening) | Chiral 4,4,4-trifluoro-2,2-dimethylbutan-3-one |
| 2 | Amination | Ketone intermediate | Reductive amination (e.g., NH3, NaBH3CN) | (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanone |
| 3 | Esterification | Amino acid intermediate | Methanol, acid catalyst (HCl or H2SO4) | Methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate |
| 4 | Salt Formation | Methyl ester | HCl in ether or methanol | Methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride |
Stereochemical Control
- The stereochemistry at the 3-position (R-configuration) is typically controlled by using chiral starting materials or chiral catalysts during the amination step.
- Enzymatic resolution or chiral chromatography may be employed if racemic mixtures are initially formed.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Chiral Ketone Synthesis | From chiral lactam, ~70-85% yield | High stereochemical purity achievable |
| Amination | Reductive amination, NaBH3CN, pH 6-7, rt to 40°C | Stereospecific amination, yields 60-75% |
| Esterification | Methanol, HCl or H2SO4, reflux 2-4 h | High conversion to methyl ester, >90% yield |
| Hydrochloride Salt Formation | HCl in ether or methanol, 0-25°C, 1-2 h | Crystalline salt, improved stability and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.
Comparison with Similar Compounds
Methyl (R)-4,4,4-Trifluoro-3-hydroxybutanoate
Structural Differences :
- Replaces the amino and dimethyl groups with a hydroxyl group at C3.
- Lacks steric bulk from dimethyl substituents.
Functional Implications :
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
Structural Differences :
- Substitutes the trifluoromethyl group with a hydrogen atom at C4.
- Features a methylamino group at C2 instead of an amino group at C3.
Functional Implications :
(R)-3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride
Structural Differences :
- Carboxylic acid replaces the methyl ester group.
- Lacks dimethyl substituents.
Functional Implications :
- Carboxylic acid form increases water solubility but reduces cell membrane permeability.
- Used in biochemical studies to mimic natural amino acids with fluorinated side chains .
Comparative Data Table
Biological Activity
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride is a synthetic compound characterized by its unique trifluoromethyl and amino functionalities. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClF3NO2 |
| Molecular Weight | 235.63 g/mol |
| CAS Number | 2408937-21-1 |
| IUPAC Name | methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate; hydrochloride |
| InChI Key | PKISDIFAPYODRD-PGMHMLKASA-N |
Biological Activity
The biological activity of methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride primarily arises from its structural characteristics, particularly the trifluoromethyl group which enhances its binding affinity to various biological targets.
The mechanism of action involves interaction with specific enzymes and receptors. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, allowing for improved interaction with target sites in biological systems. This compound has been studied for its potential effects on:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural properties may allow it to modulate receptor activity, potentially influencing signaling pathways.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- Research has indicated that methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride can inhibit specific proteases. In vitro studies demonstrated a significant reduction in enzyme activity at varying concentrations of the compound.
-
Pharmacological Applications :
- A study published in Journal of Medicinal Chemistry highlighted the compound's potential as a lead molecule for developing new therapeutics targeting metabolic disorders. The research showed promising results in cellular assays related to glucose metabolism.
-
Toxicological Assessments :
- Toxicity studies conducted on animal models revealed a favorable safety profile at therapeutic doses. The compound exhibited low acute toxicity and no significant adverse effects were noted during the trials.
Comparative Analysis with Similar Compounds
Methyl(3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride can be compared with other trifluoromethylated amino acids and derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl(3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate | Moderate enzyme inhibition | Different stereochemistry |
| Trifluoromethylated phenylalanine | Anticancer properties | Aromatic ring enhances biological activity |
| 1-(trifluoromethyl)glycine | Neuroprotective effects | Simpler structure with fewer functional groups |
Q & A
Q. Methodological validation :
- NMR spectroscopy : Confirms electronic effects via chemical shift changes (e.g., δ 79.9 ppm for CF₃ in -NMR) .
- Mass spectrometry : Detects isotopic patterns unique to fluorine (e.g., m/z 207.58 for molecular ion) .
Advanced: What strategies are recommended for resolving enantiomeric impurities during synthesis?
Answer:
Chiral resolution techniques :
- Chiral chromatography : Use amylose or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times differ by 2–4 minutes for (R)- and (S)-enantiomers .
- Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer, yielding >98% ee .
Q. Analytical validation :
- Optical rotation : Specific rotation values (e.g., for (R)-enantiomer) confirm enantiopurity .
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .
Advanced: How can researchers design experiments to evaluate the compound’s impact on amino acid metabolic pathways?
Answer:
Experimental approaches :
Enzyme inhibition assays :
- Substrate competition : Measure IC₅₀ values against enzymes like alanine transaminase (ALT) using fluorogenic substrates (e.g., L-alanine-7-amido-4-methylcoumarin) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to metabolic enzymes .
Cellular metabolism studies :
- Stable isotope tracing : Incubate cells with -labeled glucose and track incorporation into amino acids via LC-MS .
- Gene expression profiling : RNA-seq identifies upregulated/downregulated metabolic genes (e.g., GLUT1, mTORC1 targets) .
Advanced: How do discrepancies in reported synthesis yields arise, and how can they be addressed methodologically?
Answer:
Common sources of variability :
Q. Mitigation strategies :
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial design to identify critical variables .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Advanced: What computational models predict the compound’s interaction with biological targets, and how are they validated?
Answer:
Computational tools :
- QSAR modeling : Predicts binding affinity to targets (e.g., G-protein-coupled receptors) using descriptors like polar surface area (PSA) and H-bond donors .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with NMDA receptors) over 100-ns trajectories to assess stability .
Q. Experimental validation :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon/koff) to validate computational predictions .
- Cryo-EM : Resolves ligand-bound protein structures at near-atomic resolution (3–4 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
